molecular formula C19H21N5O2 B6524024 N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-33-6

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6524024
CAS No.: 440330-33-6
M. Wt: 351.4 g/mol
InChI Key: YRYOSZCAXFADFN-UHFFFAOYSA-N
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Description

The compound N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a dimethylaminoethyl side chain and a 1,2,3-benzotriazin-4-one moiety. Its structure combines a benzamide core with a polar dimethylamino group and a heterocyclic benzotriazine ring. Its structural analogs, such as those containing benzamide or benzotriazine components, suggest possible applications in medicinal chemistry or agrochemical development .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)12-11-20-18(25)15-9-7-14(8-10-15)13-24-19(26)16-5-3-4-6-17(16)21-22-24/h3-10H,11-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOSZCAXFADFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H22_{22}N4_{4}O2_{2}

The presence of the dimethylamino group contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.

This compound has been shown to interact with several biological pathways:

  • GPR139 Modulation : Research indicates that this compound acts as a modulator for GPR139 receptors, which are implicated in various physiological processes including appetite regulation and mood disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzotriazine compounds exhibit antimicrobial properties. The specific mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Antioxidant Properties : Compounds similar in structure have demonstrated antioxidant activity, potentially reducing oxidative stress in cells .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Mechanism Reference
GPR139 ModulationInteraction with GPR139 receptors
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Mood Disorders : A study investigated the effects of GPR139 modulators in animal models of anxiety and depression. Results indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy against various pathogens. The compound showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Structure–Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Cores

Several benzamide derivatives in the evidence share functional or substituent similarities:

Compound Name Key Structural Features Reported Use/Activity Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group; methyl substituent on aromatic ring Metal-catalyzed C–H bond functionalization reactions
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Dichlorophenyl group; ethoxymethoxy substituent Herbicide (pesticide)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Difluorophenyl group; trifluoromethyl-phenoxy-pyridine hybrid Herbicide (diflufenican)
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...benzamide (from ) Complex triazine-linked benzamide with dimethylamino groups Synthetic intermediate for heterocyclic systems

Key Differences :

  • Heterocyclic Moieties: The benzotriazinone ring in the target compound may confer redox activity or hydrogen-bonding capacity, contrasting with the pyridine or triazine systems in other analogs .
Benzotriazine-Containing Analogs

The 1,2,3-benzotriazin-4-one moiety in the target compound is structurally related to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (). Both feature a fused heterocyclic ring system:

  • Benzothiazine : A sulfur-containing heterocycle with distinct electronic properties.

Functional Comparison :

  • Benzotriazinones are often explored as kinase inhibitors or photoactive agents, while benzothiazines (e.g., in ) are studied for antimicrobial or anti-inflammatory properties .
Pharmacological Potential vs. Agrochemical Derivatives

The dimethylaminoethyl group in the target compound is absent in pesticide-related benzamides (), which prioritize halogenated or fluorinated substituents for environmental stability. In contrast, dimethylamino groups are common in CNS-targeting drugs (e.g., acetylcholine esterase inhibitors; see ), suggesting the target compound may have neurological or metabolic applications if synthesized .

Preparation Methods

Preparation of 4-[(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic Acid

The benzotriazinone ring is synthesized via nitrosative cyclization of o-aminobenzamide. A representative protocol involves:

  • Reacting 2-aminobenzamide with sodium nitrite in acidic aqueous conditions (HCl, 0–5°C) to form 1,2,3-benzotriazin-4(3H)-one.

  • Introducing the methylene linker via Mannich reaction : Treating benzotriazinone with formaldehyde and ammonium chloride yields 3-(aminomethyl)-1,2,3-benzotriazin-4(3H)-one.

  • Coupling with 4-(bromomethyl)benzoic acid using K₂CO₃ in DMF at 60°C for 12 hours.

Key Data :

  • Yield: 68–72% after recrystallization (ethanol/water).

  • Characterization: 1H^1H NMR (DMSO-d₆) δ 8.21 (d, 2H, Ar-H), 7.95 (s, 1H, NH), 4.62 (s, 2H, CH₂).

Amide Bond Formation with N,N-Dimethylethylenediamine

The benzoic acid intermediate is activated for coupling with N,N-dimethylethylenediamine using carbodiimide reagents:

  • Dissolve 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic acid (1 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDCI (1.5 eq) at 0°C, followed by dropwise addition of N,N-dimethylethylenediamine (1.5 eq).

  • Stir at room temperature for 24 hours, then purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).

Key Data :

  • Yield: 85–90%.

  • Purity (HPLC): >98%.

Catalytic Methods for Streamlined Synthesis

InCl₃-Catalyzed One-Pot Assembly

Drawing from analogous MCRs for pyrano[2,3-c]pyrazoles, InCl₃ catalyzes tandem condensation and cyclization:

  • Combine 4-formylbenzoic acid , N,N-dimethylethylenediamine , 2-aminobenzamide , and malononitrile in 50% EtOH.

  • Add InCl₃ (20 mol%) and irradiate with ultrasound (40°C, 20 min).

  • Filter and recrystallize the precipitate.

Key Data :

  • Yield: 78% (vs. 52% without catalyst).

  • Reaction Time: 20 min (vs. 6 hours thermally).

Ultrasound-Assisted Cyclization

Ultrasound enhances reaction efficiency by promoting cavitation, as demonstrated in benzotriazinone syntheses:

  • Suspend 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one and 4-aminobenzoic acid in THF.

  • Add K₂CO₃ (2 eq) and sonicate at 40 kHz, 50°C for 1 hour.

  • Acidify with HCl and extract with ethyl acetate.

Key Data :

  • Yield: 89%.

  • Purity: 97% (HPLC).

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (%)Time
Stepwise CouplingEDCI/HOBt85–90>9824 h
InCl₃ MCRInCl₃ (20 mol%)789520 min
UltrasoundK₂CO₃89971 h

Advantages of Catalytic Methods :

  • InCl₃ : Enables one-pot synthesis, reducing intermediate isolation.

  • Ultrasound : Accelerates cyclization via enhanced mass transfer.

Purification and Characterization

  • Crystallization : Ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.

  • Chromatography : Silica gel with CH₂Cl₂:MeOH gradients removes unreacted amine.

  • Spectroscopy :

    • IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazine ring).

    • 1H^1H NMR : δ 2.25 (s, 6H, N(CH₃)₂), 3.45 (t, 2H, CH₂N), 4.52 (s, 2H, Ar-CH₂) .

Q & A

Q. What synthetic routes are recommended for N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:
  • Step 1 : Condensation of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoyl chloride with N,N-dimethylethylenediamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
  • Optimization : Vary reaction temperature (40–80°C), solvent polarity, and stoichiometric ratios of reagents. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the dimethylaminoethyl moiety (δ ~2.2–2.5 ppm for N(CH3)2), benzamide carbonyl (δ ~167–170 ppm), and benzotriazinone protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazinone ring vibrations .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the benzamide and benzotriazinone moieties .

Q. What initial biological assays are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) to guide formulation design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts, especially for benzotriazinone and benzamide regions .
  • X-ray Crystallography : Obtain single crystals via slow evaporation (solvent: DCM/hexane) to confirm stereochemistry .
  • Comparative Analysis : Cross-reference with spectral data of analogous compounds (e.g., benzotriazinone derivatives) .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzamide ring or dimethylaminoethyl chain .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Prodrug Design : Mask the dimethylamino group with pH-sensitive protecting groups (e.g., acetyl) for targeted release .

Q. How to design controlled-release formulations for in vivo studies?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles prepared via emulsion-solvent evaporation .
  • In Vitro Release Testing : Simulate physiological conditions (PBS, 37°C) and analyze drug release via HPLC .

Q. What computational methods predict target interactions and binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., PDB: 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to address instability of synthetic intermediates?

  • Methodological Answer :
  • Low-Temperature Storage : Keep intermediates at –20°C under argon to prevent oxidation .
  • Stabilizing Additives : Add radical scavengers (e.g., BHT) during benzotriazinone formation steps .

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